molecular formula C7H7BrN4O B13026797 {4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol

{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol

Cat. No.: B13026797
M. Wt: 243.06 g/mol
InChI Key: APJQWFWXDDEHKZ-UHFFFAOYSA-N
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Description

{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with amino, bromo, and methanol groups. Its molecular formula is C6H5BrN4O, and it has a molecular weight of 213.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. These methods are scaled up to produce the compound in larger quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of {4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, bromo, and methanol groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H7BrN4O

Molecular Weight

243.06 g/mol

IUPAC Name

(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol

InChI

InChI=1S/C7H7BrN4O/c8-5-4(2-13)1-12-6(5)7(9)10-3-11-12/h1,3,13H,2H2,(H2,9,10,11)

InChI Key

APJQWFWXDDEHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2N1N=CN=C2N)Br)CO

Origin of Product

United States

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